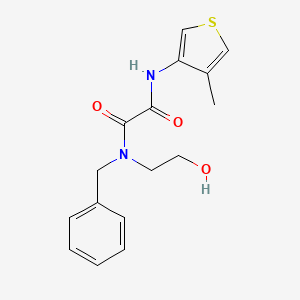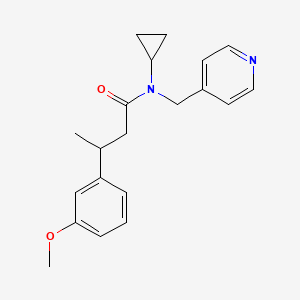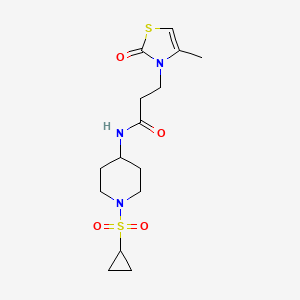![molecular formula C13H19ClN2O2S B6974562 [1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine](/img/structure/B6974562.png)
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a 2-chlorophenylmethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Attachment of the 2-Chlorophenylmethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with a 2-chlorophenylmethylsulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenylmethylsulfonyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c14-13-4-2-1-3-12(13)10-19(17,18)16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRMGDPIRWAREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-methylphenyl)methyl]-N-[1-(1,3-thiazol-2-yl)propyl]azetidine-1-carboxamide](/img/structure/B6974483.png)
![N-[5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazol-3-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6974493.png)
![[2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6974503.png)


![(4-Ethylpyrimidin-5-yl)-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]methanone](/img/structure/B6974534.png)
![3-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6974542.png)
![1-(4-cyano-2-fluorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide](/img/structure/B6974555.png)
![6-cyclopropyl-1,3-dimethyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6974564.png)
![2,4-difluoro-N,5-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6974574.png)
![1-[(2-Chlorophenyl)methyl]-1-ethyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974587.png)

![N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6974602.png)
![2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine](/img/structure/B6974609.png)
